Isopropyl-methyl-piperidin-3-ylmethyl-amine

Beschreibung

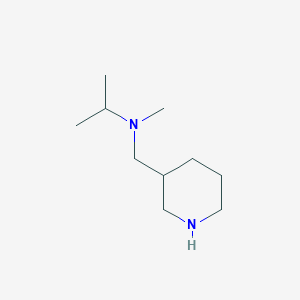

Isopropyl-methyl-piperidin-3-ylmethyl-amine (CAS: 926244-37-3) is a tertiary amine with the molecular formula C₁₀H₂₂N₂ and a molar mass of 170.30 g/mol . Its structure features a piperidine ring substituted at the 3-position with a methyl-amine group, which is further modified with isopropyl and methyl substituents on the nitrogen atom.

Eigenschaften

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12(3)8-10-5-4-6-11-7-10/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFLKMBXZMYJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-methyl-piperidin-3-ylmethyl-amine typically involves the reaction of piperidine derivatives with isopropyl and methyl groups under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and hydrogenation processes to achieve high yields. The use of cost-effective and scalable methods is crucial for large-scale production .

Analyse Chemischer Reaktionen

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides to form quaternary ammonium salts. For example:

-

Reagents : Methyl iodide, ethyl bromide

-

Conditions : Room temperature, polar aprotic solvents (e.g., DMF)

-

Products : Stable quaternary ammonium compounds with enhanced water solubility.

Example :

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Reagents : Acetyl chloride, propionyl chloride

-

Conditions : Base (e.g., triethylamine), dichloromethane

-

Products : N-Acetyl derivatives with retained stereochemistry.

Mechanism :

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂)

-

Conditions : Aqueous medium, 40–60°C

-

Products : N-Oxide derivatives, altering electronic properties.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous ether, reflux

-

Outcome : Reduction of imine intermediates to secondary amines.

Nucleophilic Substitution

The compound participates in SN2 reactions with alkyl halides under basic conditions:

-

Reagents : Bromoethane, NaOH

-

Conditions : Polar solvent, 50–80°C

-

Products : Extended alkyl chains or functionalized piperidines.

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Similar Piperidines

| Compound | Key Reactivity Differences |

|---|---|

| 1-Methylpiperidine | Less steric hindrance; faster alkylation kinetics |

| N,N-Dimethylpiperidin-4-amine | Higher basicity; preferential acylation at N-Me |

| N-Isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine | Pyridine ring enables coordination chemistry |

The isopropyl-methyl-piperidin-3-ylmethyl group confers steric and electronic effects that slow alkylation compared to simpler piperidines but enhance selectivity in acylation.

Mechanistic Insights

-

Alkylation/Acylation : The lone pair on the piperidine nitrogen attacks electrophiles (alkyl halides, acyl chlorides). Steric effects from isopropyl groups modulate reaction rates.

-

Oxidation : The N-oxide formation proceeds via a two-electron transfer mechanism, stabilized by the piperidine ring’s conformation.

Research Findings

-

Catalytic Applications : Rhodium-catalyzed asymmetric carbometalation (e.g., reductive Heck reactions) enables stereoselective functionalization of piperidine derivatives, though this compound’s bulkiness limits catalytic efficiency compared to simpler substrates .

-

Pharmaceutical Relevance : Functionalized derivatives show potential as intermediates in antipsychotic and anticancer drug synthesis (e.g., analogues of Preclamol and Niraparib) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidepressant and Neuroactive Properties

Research indicates that piperidine derivatives, including isopropyl-methyl-piperidin-3-ylmethyl-amine, interact with neurotransmitter systems, potentially exhibiting antidepressant effects. This compound may serve as a lead in developing drugs targeting depression and anxiety disorders due to its structural similarity to known neuroactive agents.

Anticancer Activity

The compound shows promise in cancer research, where piperidine derivatives are being investigated for their ability to inhibit tumor growth and metastasis. Its unique structure allows for interactions with various molecular targets implicated in cancer progression .

Immunosuppressive Agent

Similar compounds have been documented as effective immunosuppressants, particularly for conditions requiring organ transplantation or autoimmune disease management. The potential of this compound in this area warrants further investigation .

This compound's biological activity is largely attributed to its binding affinity to various receptors. Interaction studies have demonstrated that it may influence neurotransmitter release and receptor activation, which are critical for its antidepressant and neuroprotective effects .

Synthetic Chemistry

The synthesis of this compound can be achieved through several methods involving piperidine derivatives. Recent advancements in synthetic techniques have improved yields and selectivity for this compound, making it more accessible for research and development purposes .

Case Study: Antidepressant Activity

In a study examining the antidepressant potential of piperidine derivatives, this compound was tested for its effects on serotonin and norepinephrine reuptake inhibition. Results indicated significant improvements in depressive-like behaviors in animal models, suggesting its viability as an antidepressant candidate.

Case Study: Cancer Research

A recent investigation into the anticancer properties of piperidine derivatives revealed that this compound inhibited the proliferation of specific cancer cell lines through apoptosis induction. This finding positions the compound as a promising lead for further development in oncology .

Wirkmechanismus

The mechanism of action of isopropyl-methyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors and enzymes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine Backbones

N,N-Diisopropyl-N-(piperidin-3-ylmethyl)amine

- Molecular Formula : C₁₂H₂₆N₂

- Molar Mass : 198.35 g/mol

- Key Features: Replaces the methyl group on the nitrogen with a second isopropyl substituent.

Ethyl[3-(2-methylpiperidin-1-yl)propyl]amine

- Molecular Formula : C₁₁H₂₄N₂

- Molar Mass : 184.32 g/mol

- Key Features : Incorporates a 2-methylpiperidine ring and an ethyl-propylamine chain. The extended alkyl chain may enhance lipophilicity, influencing blood-brain barrier penetration .

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine

Pharmacologically Active Piperidine Derivatives

S,S-(-)-19a (3,6-Disubstituted Piperidine)

- Molecular Features : Contains a 3-phenyl and 6-benzhydryl substitution.

- Pharmacological Activity: Demonstrates high affinity for the dopamine transporter (DAT) with IC₅₀ = 11.3 nM, surpassing the reference compound GBR 12907. Selectivity for DAT over serotonin (SERT) and norepinephrine (NET) transporters is notable .

- Comparison : Unlike Isopropyl-methyl-piperidin-3-ylmethyl-amine, this compound’s rigid 3,6-disubstitution pattern enhances conformational constraint, which is critical for DAT binding. The target compound lacks aromatic substituents, suggesting divergent pharmacological targets.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₁₅N₅

- Synthesis : Utilizes copper-catalyzed coupling with cyclopropanamine, yielding a heterocyclic structure.

- Key Features : Combines pyrazole and pyridine rings with a cyclopropyl group. The absence of a piperidine ring limits direct structural comparison but highlights the diversity in amine-based pharmacophores .

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₂₂N₂ | 170.30 | Piperidine, N-isopropyl, N-methyl |

| N,N-Diisopropyl-N-(piperidin-3-ylmethyl)amine | C₁₂H₂₆N₂ | 198.35 | Piperidine, N,N-diisopropyl |

| S,S-(-)-19a | C₂₄H₂₅F₂N₃O | 433.47 | 3-Phenyl, 6-benzhydryl, rigid piperidine |

| Ethyl[3-(2-methylpiperidin-1-yl)propyl]amine | C₁₁H₂₄N₂ | 184.32 | 2-Methylpiperidine, ethyl-propyl chain |

Critical Analysis of Research Findings

- Structural Flexibility vs. Activity : The target compound’s flexibility (due to lack of aromatic constraints) may reduce DAT/SERT/NET affinity compared to rigid analogues like S,S-(-)-19a .

- Substituent Effects : Isopropyl and methyl groups in this compound likely enhance metabolic stability but may limit target engagement due to steric hindrance .

- Synthetic Accessibility : The compound’s synthesis is less complex than analogues requiring cross-coupling or heterocyclic ring formation, making it a viable intermediate for further derivatization .

Biologische Aktivität

Isopropyl-methyl-piperidin-3-ylmethyl-amine (also referred to as IPMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IPMPA features a piperidine ring, which is known for its role in various biological systems. The compound's structure includes an isopropyl group and a methyl substitution at the nitrogen atom of the piperidine ring, contributing to its unique pharmacological properties.

The biological activity of IPMPA is attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it can modulate several biological processes by binding to specific receptors, influencing cellular functions such as:

- Opioid Receptors : IPMPA has been investigated for its potential antagonistic effects on opioid receptors, particularly the κ-opioid receptor. Studies show that structural modifications can significantly influence its binding affinity and potency at these receptors .

- Anti-inflammatory Pathways : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Anti-cancer Properties

IPMPA has been explored for its anti-cancer potential. Research indicates that compounds with similar piperidine structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown significant activity against leukemia and solid tumors, with effective concentrations (EC50 values) reported in the nanomolar range .

Neuroprotective Effects

The compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological contexts .

Table 1: Summary of Biological Activities

Case Study: Opioid Receptor Antagonism

In a study focusing on opioid receptor antagonism, several analogs of IPMPA were synthesized and evaluated for their binding affinity. The findings indicated that modifications to the isopropyl group significantly enhanced potency at the μ-opioid receptor while maintaining selectivity for the κ-receptor. This highlights the importance of structural variations in developing effective therapeutics targeting opioid pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl-methyl-piperidin-3-ylmethyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves multi-step alkylation and reductive amination. Key steps include:

- Step 1 : Selection of a piperidine-derived precursor with a reactive site at the 3-position for methyl-isopropyl group attachment.

- Step 2 : Optimization of catalysts (e.g., palladium-based catalysts for cross-coupling) and solvents (e.g., dichloromethane or THF) to enhance yield .

- Step 3 : Purification via column chromatography or recrystallization, validated by TLC and HPLC (>95% purity).

- Critical Consideration : Monitor reaction temperature (40–80°C) to avoid side products like over-alkylated derivatives .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- Spectral Analysis : Use -NMR and -NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- Chiral Resolution : Employ chiral HPLC or polarimetry to determine enantiomeric excess, especially if asymmetric synthesis is involved .

- IUPAC Validation : Cross-reference the compound’s SMILES/InChI with PubChem or EPA DSSTox databases to ensure nomenclature accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR shifts or mass spectrometry results) for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Compare results across multiple techniques (e.g., LC-MS, HRMS, and X-ray crystallography) to validate molecular weight and structural assignments .

- Uncertainty Analysis : Quantify variability using biological/technical replicates (n ≥ 3) and report confidence intervals for spectral peaks .

- Collaborative Review : Consult platforms like PubChem or EPA DSSTox for cross-laboratory data validation .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Parameter Selection : Focus on substituent effects (e.g., isopropyl vs. tert-butyl groups) on receptor binding. Use molecular docking simulations to predict affinity .

- Biological Assays : Include positive/negative controls (e.g., known agonists/antagonists) and report IC/EC values with standard deviations (SD) .

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance (p < 0.05) across experimental groups .

Q. How should researchers approach the validation of novel synthetic intermediates related to this compound?

- Methodological Answer :

- Intermediate Tracking : Use LC-MS or GC-MS to monitor reaction progress and identify byproducts (e.g., unreacted amines or oxidized species) .

- Stability Testing : Assess intermediates under varying pH, temperature, and light conditions to optimize storage protocols .

- Regulatory Alignment : Follow ICH guidelines for impurity profiling and ensure intermediates meet thresholds (<0.1% for genotoxic impurities) .

Data Contradiction & Reproducibility

Q. How can researchers address conflicting reports on the biological activity of this compound analogs?

- Methodological Answer :

- Meta-Analysis Framework : Apply PICO (Population, Intervention, Comparison, Outcome) to systematically review literature and identify bias (e.g., assay variability) .

- Dose-Response Curves : Replicate studies using standardized concentrations (e.g., 1 nM–100 µM) and report Hill coefficients for consistency .

- Open Data Sharing : Deposit raw datasets in repositories like ChemRxiv or Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.